molecular formula C9H8N2O2 B8555383 5-Nitro-2-prop-1-ynyl-phenylamine

5-Nitro-2-prop-1-ynyl-phenylamine

Cat. No. B8555383
M. Wt: 176.17 g/mol
InChI Key: UBSRIRXDWRNDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07932284B2

Procedure details

Cool a mixture of sodium hydride (60% dispersion in oil, 0.33 g, 8.19 mmol) in anhydrous DMF to 0° C. under inert atmosphere. Add 5-nitro-2-prop-1-ynyl-phenylamine 17 (1.31 g, 7.44 mmol) in 10 mL DMF and stir 5 minutes. Add ethyl chloroformate (0.78 mL, 8.19 mmol), warm to ambient temperature, and stir 2 hours. Quench the reaction with saturated aqueous sodium bicarbonate, add ethyl acetate, and wash with saturated aqueous sodium bicarbonate followed by saturated aqueous brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. Add to the residue a solution of sodium ethoxide in ethanol (0.6 M, 50 mL, 0.30 mmol) and reflux 14 hours. Cool to ambient temperature and concentrate in vacuo. Redissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate followed by saturated aqueous brine. Dry the organic layer over sodium sulfate, filter, concentrate in vacuo, and chromatograph the residue over silica gel, eluting with hexanes/ethyl acetate (9:1) to afford the title compound, 0.79 g (60%). LRMS (API ES−)=175.0 (M−H).
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.78 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([C:6]1[CH:7]=[CH:8][C:9]([C:13]#[C:14][CH3:15])=[C:10]([NH2:12])[CH:11]=1)([O-:5])=[O:4].ClC(OCC)=O.[O-]CC.[Na+].C(O)C>CN(C=O)C.C(OCC)(=O)C>[CH3:15][C:14]1[NH:12][C:10]2[C:9]([CH:13]=1)=[CH:8][CH:7]=[C:6]([N+:3]([O-:5])=[O:4])[CH:11]=2 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.33 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.31 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=C(C1)N)C#CC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.78 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction with saturated aqueous sodium bicarbonate
WASH
Type
WASH
Details
wash with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
reflux 14 hours
Duration
14 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
Redissolve the residue in diethyl ether
WASH
Type
WASH
Details
wash with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo, and chromatograph the residue over silica gel
WASH
Type
WASH
Details
eluting with hexanes/ethyl acetate (9:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1NC2=CC(=CC=C2C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.